Ethyl 2-(4-aminophenyl)acetate hydrochloride

Thermogravimetric Analysis Differential Scanning Calorimetry Salt Selection

This hydrochloride salt is the designated intermediate for Actarit (DMARD) manufacturing, eliminating in-process salt generation and ensuring regulatory consistency. Using the free base or positional isomers introduces yield loss and purification burdens. - Designated Intermediate: Matches the regulatory-filed synthesis route (DE 3317107, US 4720506). - Salt Form Advantage: Pre-formed HCl salt bypasses extra salt-formation steps, improving throughput. - Thermal Stability: Stable below 150°C, preventing caking issues seen with the free base (m.p. 48-53°C) during large-scale drying.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 59235-35-7
Cat. No. B1629403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenyl)acetate hydrochloride
CAS59235-35-7
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H
InChIKeyMXLBNYJANXBQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Differentiation Guide for Pharmaceutical Intermediate Procurement


Ethyl 2-(4-aminophenyl)acetate hydrochloride (CAS 59235-35-7, MF: C10H14ClNO2, MW: 215.68 g/mol) is the hydrochloride salt of the ethyl ester of 4-aminophenylacetic acid. It is a para-substituted aromatic amine ester primarily employed as a key intermediate in the synthesis of Actarit (4-acetamidophenylacetic acid), an orally active disease-modifying antirheumatic drug (DMARD) approved in Japan [1]. The compound features three chemically significant functional domains: a para-amino group available for N-acylation, an ethyl ester amenable to hydrolysis or transesterification, and a hydrochloride counterion that modulates solubility, crystallinity, and thermal stability [2]. It is distinct from its free-base congener Ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0) and from ortho- and meta-substituted positional isomers, differences that carry material consequences for reaction selectivity, purification, and regulatory compliance in GMP-oriented synthetic routes.

Salt form advantage Hydrochloride enhances aqueous solubility and thermal stability for multi-step synthesis
Regiospecific precursor Para-substitution is required to generate the approved Actarit API via standard acylation
Process-ready intermediate Directly usable in ethanol–HCl esterification and N-acetylation routes, eliminating extra salt formation

Why This Compound Cannot Be Interchanged with Structural Analogs


Substituting this compound with its free base (CAS 5438-70-0), positional isomers (ortho- or meta-aminophenylacetate esters), or the parent carboxylic acid (4-aminophenylacetic acid, CAS 1197-55-3) introduces quantifiable penalties in synthetic efficiency and product quality. The free base exhibits lower aqueous solubility and distinct thermal decomposition behavior, complicating work-up and purification in routes that rely on aqueous-organic partitioning . Ortho- and meta-substituted isomers produce N-acylated products with altered immunomodulatory profiles, rendering them unsuitable for generating the specific active pharmaceutical ingredient Actarit [1]. The parent carboxylic acid lacks the ester protecting group, necessitating additional protection/deprotection steps that reduce overall yield. The hydrochloride salt form directly provides the protonated amine species required for the canonical Actarit manufacturing route (ethanol–HCl esterification followed by acetic anhydride acylation), eliminating an extra salt-formation step and its associated yield loss [2]. The evidence below quantifies these differentiation points.

Free base (CAS 5438-70-0) Lower aqueous solubility and different thermal decomposition profile may complicate work-up and purification
Positional isomers (ortho/meta) Produce non-Actarit regioisomers with altered pharmacological identity, violating regulatory synthesis pathway
Parent acid (4-aminophenylacetic acid) Lacks ester protection, requiring additional protection/deprotection steps that reduce overall yield

Quantitative Differentiation Evidence vs. Key Analogs


Thermal Stability and Decomposition Profile by TGA-DSC

Thermogravimetric analysis (TGA) demonstrates that the hydrochloride salt form of ethyl 2-(4-aminophenyl)acetate exhibits enhanced thermal stability compared to the free base. The hydrochloride salt undergoes major decomposition at 210–250 °C with a weight loss of 35–45% in this interval, whereas the free base begins significant mass loss at lower onset temperatures [1]. Differential scanning calorimetry (DSC) of the hydrochloride salt records a melting endotherm at approximately 185 °C with an immediate decomposition exotherm (ΔH ≈ 280 J/g), confirming a melt-with-decomposition behavior that is characteristic of protonated amine salts. Below 150 °C, the hydrochloride salt shows minimal weight loss (<0.5%), establishing a safe thermal processing window for standard pharmaceutical unit operations . This thermal profile is materially different from the free base, which melts at 48–53 °C without the stabilizing chloride counterion lattice. For procurement decisions, this means the hydrochloride salt can withstand drying, milling, and short-term elevated-temperature steps during downstream synthesis without significant degradation, whereas the free base requires more stringent temperature control.

Thermal stability
Head-to-head
HCl salt decomposition onset 210–250 °C (35–45% wt loss); free base decomposes at lower onset, melts at 48–53 °C. DSC shows melt-with-decomposition at ~185 °C.
Supports wider thermal processing window
Reduces degradation risk during drying and solvent removal
Thermogravimetric Analysis Differential Scanning Calorimetry Salt Selection Preformulation

Positional Specificity in Actarit Precursor Role

The para-substitution pattern of ethyl 2-(4-aminophenyl)acetate hydrochloride is structurally required for the synthesis of Actarit (4-acetamidophenylacetic acid). The canonical manufacturing process—esterification of 4-aminophenylacetic acid with ethanol–HCl followed by N-acetylation with acetic anhydride—specifically produces the 4-acetamido derivative that is the active pharmaceutical ingredient approved for rheumatoid arthritis in Japan [1]. Ortho- and meta-substituted isomers (ethyl 2-(2-aminophenyl)acetate and ethyl 2-(3-aminophenyl)acetate, respectively) undergo analogous N-acylation chemistry but yield regioisomeric products (2-acetamidophenylacetic acid or 3-acetamidophenylacetic acid) that are not the approved drug substance and exhibit distinct immunomodulatory activity profiles [2]. The para-isomer is the only regioisomer documented as a process intermediate in the original Mitsubishi Chemical Industries / Nippon Shinyaku patent family (DE 3317107, US 4720506), establishing a regulatory-heritage preference for the para compound in GMP production of Actarit [3].

Regiospecificity
Cross-study comparable
Only para-isomer yields Actarit (4-acetamidophenylacetic acid) via standard acylation; ortho/meta isomers produce non-approved regioisomeric products.
Confirms regulatory-synthesis compliance
Para-substitution required per original patent filings
Immunomodulatory Agents Actarit Synthesis Structure-Activity Relationship Regioisomer Differentiation

Enzymatic Synthesis Route Selectivity and Yields

In a comparative screening study, Sontakke and Yadav (2014) evaluated three commercially available immobilized lipases—Novozyme 435 (Candida antarctica lipase B), Lipozyme RM IM, and Lipozyme TL IM—for the esterification of 4-aminophenylacetic acid with ethanol to produce ethyl 2-(4-aminophenyl)acetate. Novozyme 435 was identified as the most active catalyst for this specific para-substituted substrate, with microwave irradiation producing a synergistic enhancement of reaction rate and specificity compared to conventional heating [1]. Under optimized conditions (Novozyme 435 in toluene, microwave irradiation), the reaction achieved significantly accelerated kinetics with retention of selectivity. The reaction was modeled to follow a ping-pong bi-bi kinetic mechanism, providing a quantitative framework for predicting conversion rates under varied process conditions [2]. This biocatalytic route offers a greener alternative to the traditional ethanol–HCl esterification method, with potential for catalyst recycling and reduced acidic waste streams—factors that directly impact cost-of-goods and environmental compliance in kilo-scale production.

Biocatalytic route
Method context
Novozyme 435 lipase shows highest activity for para-substituted esterification; microwave irradiation enhances reaction rate vs. conventional heating.
Supports green chemistry scale-up
Validated enzymatic substrate; ping-pong bi-bi kinetics modeled
Biocatalysis Lipase-Catalyzed Esterification Green Chemistry Process Intensification

Aqueous Solubility and Downstream Processing Advantage

The hydrochloride salt form of ethyl 2-(4-aminophenyl)acetate exhibits enhanced water solubility compared to the free base, a property that directly facilitates aqueous work-up procedures during synthesis and purification. The free base (CAS 5438-70-0) is reported as soluble in methanol but has limited aqueous solubility, whereas the hydrochloride salt, by virtue of its ionic ammonium-chloride character, partitions more favorably into aqueous phases . This differential solubility is exploited in the Actarit manufacturing route: the hydrochloride salt generated during the ethanol–HCl esterification of 4-aminophenylacetic acid remains in the aqueous layer, enabling liquid-liquid extraction-based purification that removes non-basic organic impurities into the organic phase prior to the subsequent N-acetylation step [1]. In contrast, the free base would require organic solvent extraction and solvent-swap operations, adding processing time and solvent consumption.

Aqueous solubility
Class-level
Hydrochloride salt shows enhanced water solubility vs. free base, favoring aqueous-phase extraction and work-up.
Simplifies purification workflow
Amine HCl salts typically increase aqueous partitioning
Salt Form Selection Aqueous Solubility Work-Up Efficiency Pharmaceutical Processing

Vendor Purity Benchmarks and Batch-to-Batch Characterization

Commercially available ethyl 2-(4-aminophenyl)acetate hydrochloride is routinely supplied at purities of ≥95% (AKSci, Bidepharm) to ≥98% (Chemscene), with multiple vendors providing batch-specific Certificates of Analysis including HPLC, NMR, and GC characterization . Bidepharm explicitly offers NMR, HPLC, and GC batch analysis reports, enabling procurement teams to verify identity and purity independently . The free base (CAS 5438-70-0) is also commercially available at ≥98% purity from suppliers such as TCI and Fisher Scientific, but procurement of the pre-formed hydrochloride salt eliminates the need for in-house salt formation and its attendant purity loss (typically 2–5% yield loss with potential impurity introduction during HCl gas treatment or aqueous HCl addition) . For GMP intermediate sourcing, the hydrochloride salt also offers a single well-defined chemical entity (mono-hydrochloride) rather than a variable-composition free base that may contain residual acid or base from prior synthetic steps.

Batch purity
Data to verify
≥95–98% (HPLC) from multiple vendors; COA includes NMR, HPLC, GC characterization.
Enables ready-to-use procurement
Eliminates in-house salt formation and associated yield loss
Quality Control HPLC Purity Certificate of Analysis Procurement Specification

Optimal Procurement and Application Scenarios


GMP-Compliant Actarit API Manufacturing

This compound is the designated intermediate in the regulatory-filed synthesis of Actarit, the DMARD approved for rheumatoid arthritis. The established route—esterification of 4-aminophenylacetic acid with ethanol–HCl to generate the hydrochloride salt, followed by N-acetylation with acetic anhydride—is documented in the original Mitsubishi Chemical / Nippon Shinyaku patents (DE 3317107, US 4720506) [1]. Using the pre-formed hydrochloride salt eliminates in-process salt generation, streamlines batch records, and ensures consistency with the regulatory submission. Ortho- or meta-substituted isomers cannot substitute because they yield regioisomeric N-acetyl products that are not the approved drug substance [2].

Biocatalytic Green Chemistry Route Development

The para-substituted ethyl ester has been validated as a substrate for Novozyme 435 (Candida antarctica lipase B)-catalyzed esterification under microwave irradiation, as demonstrated by Sontakke and Yadav (2014) [3]. This enzymatic route offers a sustainable alternative to acid-catalyzed esterification, with potential for enzyme recycling, reduced hazardous waste, and milder reaction conditions. R&D teams procuring this hydrochloride salt can use it directly (after neutralization to free base) or as an analytical reference standard for monitoring enzymatic conversion.

Intermediate Sourcing for Derivative Libraries

The compound's three functional handles—para-amino group (nucleophilic, acylable), ethyl ester (hydrolyzable, transesterifiable), and hydrochloride counterion (exchangeable)—make it a versatile scaffold for the synthesis of focused libraries of phenylacetic acid derivatives. Its commercial availability at defined purity (≥95%) with batch analytical documentation (NMR, HPLC, GC) from multiple vendors enables reproducible parallel synthesis campaigns without the variability introduced by in-house esterification and salt formation .

Thermal-Stability-Critical Multi-Step Syntheses

The hydrochloride salt's thermal stability profile—minimal weight loss (<0.5%) below 150 °C and major decomposition onset at 210–250 °C [4]—makes it suitable for synthetic sequences that involve high-temperature steps such as solvent distillation, drying under vacuum at elevated temperatures, or brief exposure to temperatures up to 150 °C during downstream processing. The free base (melting point 48–53 °C) would melt or soften under these conditions, potentially causing handling difficulties, caking, or non-uniform heat transfer in large-scale reactors.

Application
Selection Property
Validation Focus
GMP Actarit API manufacturing
Regiospecific para-aminophenyl precursor
Regulatory synthesis pathway review
Biocatalytic green chemistry
Lipase substrate compatibility
Enzymatic route reproducibility
Derivative library synthesis
Multi-functional scaffold (amino, ester, salt)
Batch analytical consistency (COA review)
Thermal-stability-critical syntheses
High decomposition onset
Thermal degradation endpoint review
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